Cas no 64474-51-7 (Isomucronulatol)

Isomucronulatol structure
Isomucronulatol structure
商品名:Isomucronulatol
CAS番号:64474-51-7
MF:C17H18O5
メガワット:302.32182
CID:509028
PubChem ID:10380176

Isomucronulatol 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-3,4-dimethoxyphenyl)-, (3R)-
    • 7,2′-Dihydroxy-3′,4′-Dimethoxyisoflavan
    • isomucronulatol
    • AKOS040763756
    • MFCD08061494
    • (3r)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan
    • XI161822
    • (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
    • HY-N2495A
    • 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-3,4-dimethoxyphenyl)-,(3R)-
    • (R)-Isomucronulatol
    • (R)-3-(2-Hydroxy-3,4-dimethoxyphenyl)chroman-7-ol
    • CS-0139936
    • 64474-51-7
    • 7,2'-Dihydroxy-3',4'-dimethoxyisoflavan
    • TS-10179
    • Isomucronulatol
    • インチ: InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1
    • InChIKey: NQRBAPDEZYMKFL-NSHDSACASA-N
    • ほほえんだ: COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC

計算された属性

  • せいみつぶんしりょう: 302.11544
  • どういたいしつりょう: 302.11542367g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.279±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 152-153 ºC (chloroform )
  • ふってん: 426.8°C at 760 mmHg
  • フラッシュポイント: 211.9°C
  • 屈折率: 1.606
  • ようかいど: 極微溶性(0.12 g/l)(25ºC)、
  • PSA: 68.15
  • LogP: 2.83370

Isomucronulatol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I58260-10mg
2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-3,4-dimethoxyphenyl)-, (3R)-
64474-51-7 ,HPLC≥98%
10mg
¥2622.0 2023-09-07
TargetMol Chemicals
TN6967-10mg
(R)-Isomucronulatol
64474-51-7 99.61%
10mg
¥ 3230 2024-07-20
MedChemExpress
HY-N2495A-10mg
(R)-Isomucronulatol
64474-51-7 ≥99.0%
10mg
¥3900 2024-07-20
TargetMol Chemicals
TN6967-5mg
(R)-Isomucronulatol
64474-51-7 99.61%
5mg
¥ 1990 2024-07-20
TRC
I213995-0.5mg
Isomucronulatol
64474-51-7
0.5mg
$ 1700.00 2022-06-04
TRC
I213995-.5mg
Isomucronulatol
64474-51-7
5mg
$2050.00 2023-05-18
Aaron
AR00EIUY-50mg
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-3,4-dimethoxyphenyl)-,(3R)-
64474-51-7 95%
50mg
$1725.00 2025-02-11
A2B Chem LLC
AG76526-5mg
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-3,4-dimethoxyphenyl)-,(3R)-
64474-51-7 ≥98%
5mg
$277.00 2024-04-19
MedChemExpress
HY-N2495A-5mg
(R)-Isomucronulatol
64474-51-7 ≥99.0%
5mg
¥2400 2024-07-20
Aaron
AR00EIUY-1mg
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-3,4-dimethoxyphenyl)-,(3R)-
64474-51-7 95%
1mg
$196.00 2025-02-11

Isomucronulatolに関する追加情報

Recent Advances in Isomucronulatol (CAS: 64474-51-7) Research: A Comprehensive Review

Isomucronulatol (CAS: 64474-51-7), a bioactive flavonoid compound, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its promising therapeutic potential. This research brief synthesizes the latest findings on Isomucronulatol, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development. The compound's unique chemical structure and biological activities make it a compelling subject for ongoing research, particularly in the context of anti-inflammatory, anticancer, and neuroprotective therapies.

Recent studies have elucidated the molecular mechanisms underlying Isomucronulatol's bioactivity. For instance, a 2023 study published in the Journal of Natural Products demonstrated its ability to modulate key signaling pathways, such as NF-κB and MAPK, which are critical in inflammation and cancer progression. Additionally, Isomucronulatol has shown potent antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. These findings highlight its potential as a multi-target therapeutic agent, capable of addressing complex disease pathologies.

In the realm of drug development, Isomucronulatol's pharmacokinetic profile has been a focal point of recent investigations. A 2024 preclinical study reported in European Journal of Medicinal Chemistry explored its bioavailability and metabolic stability, revealing promising oral absorption and low toxicity in animal models. These attributes position Isomucronulatol as a viable candidate for further clinical evaluation, particularly for chronic conditions requiring long-term treatment.

Despite these advancements, challenges remain in optimizing Isomucronulatol's therapeutic efficacy and delivery. Current research efforts are directed toward structural modifications and formulation strategies to enhance its solubility and target specificity. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate its translation from bench to bedside, with several patents filed in 2023-2024 for novel derivatives and delivery systems.

In conclusion, Isomucronulatol (CAS: 64474-51-7) represents a promising frontier in chemical biology and pharmaceutical research. Its multifaceted bioactivities and favorable pharmacokinetic properties underscore its potential as a next-generation therapeutic agent. Future studies should focus on large-scale clinical trials and innovative formulation technologies to fully realize its therapeutic benefits. This brief underscores the importance of continued investment in Isomucronulatol research to address unmet medical needs and advance global health outcomes.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd